

# Taselisib drug drug interaction potential

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Taselisib

CAS No.: 1282512-48-4

Cat. No.: S549007

Get Quote

## Taselisib Drug Interaction Profile

The table below summarizes the key characteristics of **Taselisib** relevant to drug interactions.

| Characteristic            | Profile Summary                                                                                          | Key Findings/Implications                                                                                          |
|---------------------------|----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Major Metabolic Enzymes   | Not a substrate of major CYPs [1]                                                                        | Low potential for interactions with CYP inhibitors or inducers.                                                    |
| Primary Metabolic Pathway | Non-CYP mediated; direct <b>glucuronidation</b> and <b>N-methylation</b> via thiol methyltransferase [1] | Unconventional pathway reduces common DDI risks.                                                                   |
| Bioavailability           | <b>57.4%</b> (3 mg powder-in-capsule) [1]                                                                | Moderate absorption.                                                                                               |
| Protein Binding           | High (>99%) to human plasma proteins [1]                                                                 | Theoretically, interactions with other highly protein-bound drugs are possible, but clinical relevance is unknown. |
| P-gp Transport            | Data not located in search                                                                               | Information gap; potential for interactions at transporter level cannot be ruled out.                              |
| Overall DDI Potential     | <b>Low</b> [2] [1]                                                                                       | Favorable pharmacokinetic profile for combination therapies.                                                       |

## Key Experimental Findings

The low interaction potential of **Taselisib** is supported by the following studies:

- **Human Absorption, Metabolism, and Excretion (hAME) Study:** A pivotal study using radiolabeled **Taselisib** in humans determined that the absolute oral bioavailability of a 3 mg dose was 57.4%. Most importantly, the research concluded that **Taselisib** "is not a substrate of major CYP450 enzymes," and its primary clearance mechanisms are non-CYP pathways, namely direct glucuronidation and N-methylation [1].
- **Phase I Dose-Escalation Study:** This early clinical trial also noted that **Taselisib** has a "low drug-drug interaction potential," which is consistent with the findings of the hAME study [2].

## FAQs & Troubleshooting for Researchers

**Q1: Which concomitant medications are unlikely to cause interactions with Taselisib?** You can be reasonably confident that drugs which are strong inhibitors or inducers of **CYP3A4, CYP2C9, or CYP2C19** will not significantly alter **Taselisib** exposure, as these enzymes are not primary pathways for its metabolism [1].

**Q2: What are the critical laboratory assays for studying Taselisib metabolism?** To investigate **Taselisib**'s unique metabolic pathway, focus on:

- **UGT Assays:** Evaluate its glucuronidation.
- **Thiol Methyltransferase (TMT) Assays:** Investigate N-methylation, which is a less common metabolic route [1].

**Q3: Our team is planning combination therapy. What is the main safety concern?** The primary concern is **additive toxicity**, not pharmacokinetic interactions. **Taselisib**'s label warns of severe adverse effects such as diarrhea, hyperglycemia, and skin reactions [2] [3]. When combined with other drugs having overlapping toxicity profiles (e.g., other diabetogenic or GI-toxic drugs), these effects may be exacerbated.

## Experimental Protocol Outline

For researchers aiming to conduct novel DDI studies, here is a foundational protocol:

- **In Vitro Systems:**

- **Transporter Assays:** Investigate **Taselisib** as a substrate or inhibitor of P-gp and BCRP, as this information is a known gap.
- **Human Hepatocytes:** Use this model to confirm the non-CYP metabolic pathway and to identify potential UGT or TMT inhibitors.

- **Clinical DDI Study Design:**

- **Population:** Patients with solid tumors (e.g., PIK3CA-mutant breast cancer).
- **Intervention:** Administer **Taselisib** at the established dose (e.g., 4 mg QD) with and without the concomitant drug of interest.
- **PK Endpoints:** Measure key parameters including **AUC<sub>0-t</sub>**, **C<sub>max</sub>**, and **t<sub>1/2</sub>**.
- **Safety Monitoring:** Closely monitor for the known adverse events of **Taselisib**, as combination therapies can increase toxicities even without a pharmacokinetic interaction [4].

## Taselisib Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of **Taselisib**, which underpin its low drug-drug interaction potential.



Click to download full resolution via product page

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Absorption, Metabolism, and Excretion of Taselisib (GDC- ... [sciencedirect.com]
2. Phase I Dose Escalation Study of Taselisib (GDC-0032), an ... [pmc.ncbi.nlm.nih.gov]
3. Taselisib - an overview | ScienceDirect Topics [sciencedirect.com]
4. Phase Ib dose-escalation trial of tasisib (GDC-0032) in ... [sciencedirect.com]

To cite this document: Smolecule. [Tasisib drug drug interaction potential]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549007#tasisib-drug-drug-interaction-potential>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)